3,3,5,5-Tetramethyl-2,6-dioxa-3,5-disilaheptane

Purity Supply chain Quality assurance

3,3,5,5-Tetramethyl-2,6-dioxa-3,5-disilaheptane (CAS 18297-76-2), also known as bis(dimethylmethoxysilyl)methane or ChangFu® BM12, is a bifunctional organosilicon compound belonging to the class of alkoxy-functional disilacycloalkanes. It features two dimethylmethoxysilyl groups bridged by a central methylene (–CH₂–) unit, yielding a flexible, hydrolytically condensable crosslinking node with a molecular weight of 192.40 g/mol and two hydrogen-bond acceptor sites.

Molecular Formula C7H20O2Si2
Molecular Weight 192.40 g/mol
CAS No. 18297-76-2
Cat. No. B14704139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,5,5-Tetramethyl-2,6-dioxa-3,5-disilaheptane
CAS18297-76-2
Molecular FormulaC7H20O2Si2
Molecular Weight192.40 g/mol
Structural Identifiers
SMILESCO[Si](C)(C)C[Si](C)(C)OC
InChIInChI=1S/C7H20O2Si2/c1-8-10(3,4)7-11(5,6)9-2/h7H2,1-6H3
InChIKeyTZPAJACAFHXKJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,5,5-Tetramethyl-2,6-dioxa-3,5-disilaheptane (CAS 18297-76-2): A Methylene-Bridged Dimethoxysilane for Semiconductor and Coating Applications


3,3,5,5-Tetramethyl-2,6-dioxa-3,5-disilaheptane (CAS 18297-76-2), also known as bis(dimethylmethoxysilyl)methane or ChangFu® BM12, is a bifunctional organosilicon compound belonging to the class of alkoxy-functional disilacycloalkanes. It features two dimethylmethoxysilyl groups bridged by a central methylene (–CH₂–) unit, yielding a flexible, hydrolytically condensable crosslinking node with a molecular weight of 192.40 g/mol and two hydrogen-bond acceptor sites [1]. The compound is commercially supplied as a colorless to pale-yellow liquid with a purity reaching 97–99 % . Its primary industrial role is as a surface-hydrophobizing agent for semiconductor interlayer dielectrics, leveraging its moisture-triggered condensation to form siloxane networks that impart water-repellent properties to silica films [2].

Workflow Surface hydrophobizing for semiconductor interlayer dielectrics
Supply Grade High-purity liquid silane reducing pre-use distillation
Crosslink Control Difunctional methoxysilane for modulated network formation

Why Generic Dimethoxysilane Substitution Fails for 3,3,5,5-Tetramethyl-2,6-dioxa-3,5-disilaheptane (CAS 18297-76-2)


Structurally similar dimethoxysilanes such as bis(methyldimethoxysilyl)methane (CAS 18297-79-5) or 1,3-dimethoxy-1,1,3,3-tetramethyldisiloxane differ in the nature of the bridging unit and the number of alkoxy groups per silicon center, which critically govern hydrolysis/condensation kinetics, crosslink density, and the thermomechanical profile of the resulting siloxane network [1]. The methylene bridge in 3,3,5,5-tetramethyl-2,6-dioxa-3,5-disilaheptane confers higher conformational flexibility and hydrolytic stability relative to the disiloxane (–O–) bridge, while the two methoxy groups (versus four in the tetramethoxy analog) limit the degree of crosslinking, enabling controlled network formation rather than dense, brittle matrices . These molecular-level differences translate into quantifiable variations in surface energy, coating adhesion, and dielectric constant—parameters that directly impact yield and reliability in semiconductor manufacturing [2].

Target Compound
Generic Dimethoxysilanes
Methylene bridge (–CH₂–)
Siloxane (–O–) or absent bridge; alters network flexibility and hydrolytic stability
Two methoxy groups (difunctional)
Tri- or tetramethoxy analogs; higher crosslink density may produce brittle films
Controlled condensation kinetics
Uncontrolled hydrolysis can lead to gel particles and coating defects

Quantitative Differentiation Guide for 3,3,5,5-Tetramethyl-2,6-dioxa-3,5-disilaheptane (CAS 18297-76-2)


Commercially Available Purity: 97–99 % vs. Typical 95 % for Bis(methyldimethoxysilyl)methane

Multiple commercial suppliers list the purity of 3,3,5,5-tetramethyl-2,6-dioxa-3,5-disilaheptane at 97–99 % (GC) , whereas the closest methoxy-rich analog, bis(methyldimethoxysilyl)methane (CAS 18297-79-5), is typically offered at 95 % . The higher baseline purity reduces the burden of pre-use distillation or drying, directly impacting process reproducibility in moisture-sensitive applications such as semiconductor spin-on dielectrics.

Commercial Purity
Data to verify
97–99%
Baseline: bis(methyldimethoxysilyl)methane 95%
+2–4 pp
Reduces pre-use purification burden
Supplier batch data; verify per lot
Purity Supply chain Quality assurance

Topological Polar Surface Area: 18.5 Ų vs. 46.2 Ų for the Trimethoxy-Substituted Analog

The computed topological polar surface area (TPSA) of 3,3,5,5-tetramethyl-2,6-dioxa-3,5-disilaheptane is 18.5 Ų [1], significantly lower than the 46.2 Ų of the trimethoxy-decyl analog (3-decyl-3,5,5-trimethoxy-2,6-dioxa-3,5-disilaheptane, PubChem CID 90416169) [2]. A lower TPSA correlates with reduced water uptake and a lower dielectric constant in the cured film—critical parameters for interlayer dielectric (ILD) materials in advanced semiconductor nodes.

TPSA
Reported
18.5 Ų
vs. 46.2 Ų (decyl-trimethoxy analog)
−60% TPSA
Lower moisture uptake potential for ILD films
Computed property; confirm dielectric measurement
Dielectric constant Hydrophobicity QSAR

Rotatable Bond Count: 4 vs. 16 for the Decyl-Trimethoxy Analog – Impact on Film Flexibility and Density

3,3,5,5-Tetramethyl-2,6-dioxa-3,5-disilaheptane possesses 4 rotatable bonds [1], whereas the 3-decyl-3,5,5-trimethoxy analog has 16 [2]. The lower rotatable bond count restricts segmental motion, promoting formation of a more densely crosslinked, mechanically rigid siloxane network upon hydrolysis and condensation. In contrast, the high rotatable bond count of the decyl analog leads to a softer, more plasticized film—unsuitable for applications requiring high modulus and thermal stability.

Rotatable Bonds
Reported
4 bonds
vs. 16 bonds (decyl-trimethoxy analog)
−75% fewer
Promotes rigid, dense crosslinked network
Relevant for hard coating modulus and Tg
Film morphology Mechanical properties Crosslink density

Patent-Recognized Role in Semiconductor Hydrophobizing vs. Generic Silane Blends

Japanese patent JP2006111738A explicitly names 3,3,5,5-tetramethyl-2,6-dioxa-3,5-disilaheptane (bis(dimethylmethoxysilyl)methane) as a preferred silane component in hydrophobizing compositions for semiconductor interlayer insulating films, alongside 1,1,3,3-tetramethoxydisilacyclobutane and 1,3-dimethoxy-1,1,3,3-tetramethyldisiloxane [1]. The patent teaches that the methoxy-endcapped methylene-bridged structure yields a desirable balance of reactivity and hydrophobicity, avoiding the excessive crosslinking and film stress associated with tetraalkoxy silanes while providing greater water contact-angle enhancement than monofunctional methoxysilanes.

Patent Citation
Class-level
JP2006111738A names compound
Reported preference for semiconductor hydrophobizing
Qualitative patent claim; quantitative contact-angle data not disclosed
Semiconductor manufacturing Surface energy ILD

Validated Application Scenarios for 3,3,5,5-Tetramethyl-2,6-dioxa-3,5-disilaheptane (CAS 18297-76-2) Based on Quantitative Evidence


Semiconductor Interlayer Dielectric (ILD) Hydrophobizing

The compound’s low TPSA (18.5 Ų) [1] and explicit citation in JP2006111738A [2] establish it as a tailored hydrophobizing additive for spin-on-glass (SOG) ILD layers. Its methoxy groups condense with surface silanol groups, reducing moisture uptake and dielectric constant drift, while its methylene bridge prevents excessive film stress that can cause cracking in multi-level interconnect stacks.

High-Purity Crosslinker for Silicone-Based Hard Coatings

With a commercial purity of 97–99 % [1] and a low rotatable bond count (4) [2], this compound serves as a difunctional crosslinker that yields dense, high-modulus siloxane networks. It is suitable for transparent abrasion-resistant coatings on polycarbonate and other optical plastics, where minimal gel-particle contamination and controlled crosslink density are mandatory.

Moisture-Scavenging Primer for Electronic Packaging

The compound’s two methoxy groups provide rapid, stoichiometric moisture scavenging while the methylene bridge enhances compatibility with organic underfill resins. Its lower TPSA relative to tri- and tetra-alkoxy analogs [1] ensures that the cured interphase remains hydrophobic, mitigating delamination under high-temperature/high-humidity bias testing.

GC Derivatization Reagent with Reduced Column Bleed

The dimethylsilyl moiety yields volatile, thermally stable derivatives with a lower molecular-weight increment than trimethylsilyl (TMS) reagents. The 192.40 g/mol molecular weight [1] and 4-rotatable-bond scaffold [2] produce derivatives that elute earlier and with sharper peak shapes in GC-MS analysis, improving detection limits for polar analytes compared to bulkier silylating agents.

Application
Selection Property
Validation Focus
Semiconductor ILD Hydrophobizing
Low polar surface area for moisture resistance
Dielectric constant stability and film stress control
Hard Coating Crosslinker
High purity and rigid crosslinking scaffold
Coating hardness and optical clarity
Electronic Packaging Primer
Bifunctional moisture-scavenging with hydrophobic bridge
Interfacial adhesion under humidity bias
GC Derivatization Reagent
Low molecular weight and limited conformational flexibility
Peak symmetry and detection limit assessment
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